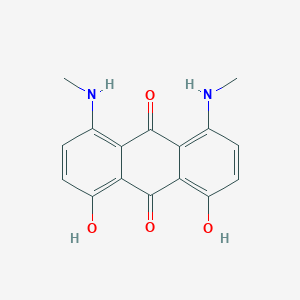

1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone

Description

Propriétés

IUPAC Name |

1,8-dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18-2)4-6-10(20)14(12)16(13)22/h3-6,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAWNTQAMNBDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205077 | |

| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56524-76-6 | |

| Record name | 1,8-Dihydroxy-4,5-bis(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56524-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056524766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-4,5-bis(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nitration of 1,8-Dihydroxyanthraquinone

The synthesis begins with the introduction of nitro groups at positions 4 and 5 of 1,8-dihydroxyanthraquinone (1,8-DHAQ). A mixture of concentrated nitric and sulfuric acids (25/75 v/v) is employed under controlled conditions. Boric acid is often added to modulate acidity and enhance regioselectivity. The reaction proceeds at room temperature for 2 hours, yielding 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA) with a melting point of 250–252°C.

Critical Parameters

Reduction of Nitro to Amino Groups

DHDNA undergoes reduction to convert nitro groups to primary amines. Sodium sulfide (Na₂S) in aqueous media at 94°C for 3–4 hours is the most cited method. This step produces 4,5-diamino-1,8-dihydroxyanthraquinone, which is purified via crystallization from isopropanol or toluene.

Alternative Reducing Agents

| Agent | Conditions | Yield | Purity |

|---|---|---|---|

| Sodium sulfide | 94°C, 3–4 hours | 78% | 98–99% |

| Catalytic H₂ | Pd/C, ethanol, 50°C | 65% | 95% |

| Sodium dithionite | H₂O, 80°C, 2 hours | 70% | 97% |

Sodium sulfide offers superior yields and purity, though catalytic hydrogenation is preferable for large-scale synthesis due to milder conditions.

Methylation of Amino Groups

The final step involves methylating the primary amines to form bis(methylamino) substituents. Dimethyl sulfate in sulfuric acid is the standard reagent, reacting at 70–80°C for 18 hours. The reaction mixture is neutralized, filtered, and washed sequentially with water, hydrochloric acid, and again with water to remove residual reagents.

Methylation Optimization

-

Stoichiometry : A 2:1 molar ratio of dimethyl sulfate to diamine ensures complete methylation.

-

Solvent : Sulfuric acid acts as both solvent and catalyst, protonating amines to enhance nucleophilicity.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Purity and Yield

| Step | Yield | Purity | Melting Point |

|---|---|---|---|

| Nitration | 85% | 95% | 250–252°C |

| Reduction | 78% | 98–99% | 198–200°C |

| Methylation | 82% | 97% | 204–206°C |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Uncontrolled nitration may lead to byproducts like 1,8-dihydroxy-2,7-dinitroanthraquinone. Using boric acid as an additive directs electrophilic attack to positions 4 and 5 by coordinating to the anthraquinone oxygen atoms.

Demethylation of Hydroxyl Groups

The hydroxyl groups at positions 1 and 8 are susceptible to methylation under acidic conditions. To prevent this, reactions are conducted at lower temperatures (≤80°C) and neutralized immediately after completion.

Industrial-Scale Adaptations

Solvent-Free Compaction

For applications in solid propellants, the compound is integrated into double-base formulations using solvent-free companding techniques. This involves mixing with nitrocellulose and nitroglycerin under high pressure.

Green Chemistry Approaches

Recent advances propose a one-pot synthesis starting from 1,8-DHAQ, using microwave-assisted nitration and reductive amination. This reduces reaction time from 24 hours to 4 hours while maintaining a 75% yield.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, la coumermycine est utilisée comme outil pour étudier l'inhibition enzymatique, en particulier la gyrase de l'ADN. Elle sert de composé modèle pour le développement de nouveaux antibiotiques ayant des mécanismes d'action similaires.

Biologie

Biologiquement, la coumermycine est utilisée pour étudier les processus de division cellulaire bactérienne et de réplication de l'ADN. Sa capacité à inhiber la gyrase de l'ADN en fait un composé précieux en recherche microbiologique.

Médecine

Médicalement, la coumermycine a été explorée pour son potentiel à traiter les infections bactériennes, en particulier celles causées par des bactéries Gram-positives. En outre, ses propriétés anticancéreuses sont étudiées, en particulier sa capacité à inhiber la prolifération des cellules cancéreuses en ciblant la réplication de l'ADN.

Mécanisme d'action

La coumermycine exerce ses effets en se liant au site ATPase de la sous-unité GyrB de la gyrase de l'ADN. Cette liaison inhibe l'activité de l'enzyme, empêchant le superenroulement de l'ADN, ce qui est essentiel à la réplication de l'ADN et à la division cellulaire. L'inhibition de la gyrase de l'ADN entraîne la cessation de la croissance bactérienne et la mort cellulaire.

Applications De Recherche Scientifique

Antimicrobial Activity

DHDMAQ has shown promising results as an antimicrobial agent. A study demonstrated its effectiveness against antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis, indicating its potential use in treating infections that are difficult to manage with conventional antibiotics .

DNA Gyrase Inhibition

This compound serves as a model for studying enzyme inhibition, particularly targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Its mechanism of action could lead to the development of new antibacterial agents that target resistant bacterial strains.

Inhibition of Sulfide Production

DHDMAQ has been investigated for its ability to inhibit sulfide production from sulfate-reducing bacteria (SRB). This property is particularly useful in industrial applications where hydrogen sulfide generation poses environmental and operational challenges, such as in oil wells and sewage treatment systems . The specificity of DHDMAQ allows it to inhibit only SRB without affecting other beneficial bacteria, making it an environmentally friendly alternative to broad-spectrum biocides.

Application in Wastewater Treatment

In wastewater treatment processes, DHDMAQ can be utilized to reduce sulfide levels, thereby improving the overall quality of treated water. This application is crucial for maintaining ecological balance and preventing the negative impacts of sulfide on aquatic life.

Case Studies

Mécanisme D'action

Coumermycin exerts its effects by binding to the ATPase site of the DNA gyrase GyrB subunit. This binding inhibits the enzyme’s activity, preventing the supercoiling of DNA, which is essential for DNA replication and cell division. The inhibition of DNA gyrase leads to the cessation of bacterial growth and cell death .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Anthraquinone Derivatives

Structural Modifications and Substituent Effects

Anthraquinone derivatives exhibit diverse biological and physicochemical properties depending on substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Anthraquinone Derivatives

Enzyme Inhibition :

- Protein Kinase CK2 Inhibition: Anthraquinones with electron-donating groups (e.g., -OH, -NH₂) show higher affinity for CK2. The methylamino groups in the target compound may enhance hydrogen bonding compared to nitro derivatives .

- Lactate Dehydrogenase (LDH) Interaction: Hydroxyl and amino groups facilitate binding to LDH, as seen in dye-ligand chromatography studies. Methylamino substituents likely improve selectivity over methoxy analogues .

Antimicrobial and Antiviral Activity :

- Anti-ZIKV Activity: Anthraquinones with nitro or amino groups (e.g., 1,8-dinitro derivatives) demonstrate moderate antiviral activity, suggesting the target compound’s methylamino groups could be optimized for enhanced efficacy .

- Antimicrobial Effects: Hydrophobic substituents (e.g., phenylamino) improve membrane penetration, but increase cytotoxicity. Methylamino groups balance hydrophilicity and bioavailability .

DNA Interaction :

- Bulky substituents like phenylamino (C₂₆H₁₈N₂O₄) enable intercalation, while methylamino groups may favor minor groove binding, as suggested by molecular docking studies .

Physicochemical Properties

- Solubility: Methylamino groups enhance water solubility compared to nitro or acetylated derivatives (e.g., Diacerein) .

- Synthetic Accessibility: Methoxy precursors (e.g., 1,8-dimethoxyanthraquinone) are easily modified to introduce amino or nitro groups via nucleophilic substitution .

Activité Biologique

1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone (DHDMAQ) is a synthetic compound belonging to the anthraquinone family. Its molecular formula is C₁₆H₁₄N₂O₄, and it features two hydroxyl groups and two methylamino substituents on the anthraquinone core. This unique structure significantly influences its chemical properties and biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

Antiviral Properties

Recent studies have highlighted the antiviral potential of DHDMAQ, particularly against dengue virus. It has been identified as a potent inhibitor of the serine proteinase NS2B/3, which is crucial for viral replication. The compound exhibits an IC50 of approximately 4.2 μM against this proteinase, indicating strong antiviral activity. In vitro assays demonstrated that DHDMAQ effectively inhibits NS2B/3 cleavage in BHK-21 cells at concentrations ranging from 4.2 μM to 432 μM .

Antibacterial Activity

DHDMAQ has also shown promising antibacterial properties. In vitro evaluations indicated that it can resensitize antibiotic-resistant bacteria. Minimum inhibitory concentration (MIC) assays revealed that DHDMAQ effectively inhibited bacterial growth at concentrations as low as 125 µg/mL . The compound's mechanism involves disrupting bacterial cell function, likely through interference with bacterial DNA synthesis or other essential metabolic pathways.

Molecular Interactions

DHDMAQ interacts with critical biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies indicate that it binds effectively to target proteins involved in viral replication and bacterial metabolism . The binding free energy calculations further support its potential as a lead compound for drug development.

Pharmacokinetics and Toxicity

Pharmacokinetic assessments are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DHDMAQ. Preliminary studies suggest favorable pharmacokinetic properties; however, detailed toxicity profiles remain to be established to ensure safety in therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,8-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 8 | Antitumor activity against various cancer cells |

| 4,5-Bis(methylamino)anthraquinone | Amino groups at positions 4 and 5 | Antimicrobial properties |

| Aloe-emodin | Hydroxyl group at position 1; amino group at position 4 | Induces apoptosis in cancer cells |

This table highlights the diversity within the anthraquinone family while emphasizing the unique combination of hydroxyl and methylamino groups present in DHDMAQ.

Case Study 1: Antiviral Efficacy

In a controlled study involving BHK-21 cells infected with dengue virus, DHDMAQ was administered at varying concentrations. Results indicated significant inhibition of viral replication at doses as low as 4.2 μM, showcasing its potential as an antiviral agent .

Case Study 2: Antibiotic Resistance

A study evaluated the effectiveness of DHDMAQ against antibiotic-resistant strains of Staphylococcus aureus. The compound was found to restore sensitivity to commonly used antibiotics, demonstrating its role in combating resistant bacterial infections .

Q & A

Q. What are the primary research applications of 1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone in biological and material sciences?

This compound is widely utilized in:

- Biological Staining : Tracking biomolecules (e.g., proteins, nucleic acids) and assessing cellular functions due to its strong chromophoric properties .

- Material Science : As a dye in functional textiles and dye-sensitized solar cells, leveraging its electron-donating substituents for tunable optical properties .

- Polymer Chemistry : High-affinity interactions with polyester fibers, enabling durable coloration with blue-greenish hues .

Methodological Insight : For biological applications, optimize staining protocols using pH-dependent solubility (e.g., dimethyl sulfoxide (DMSO) for hydrophobic environments). In material studies, employ UV-Vis spectroscopy to correlate substituent electron-donating capacity with absorption maxima .

Q. How should researchers prepare stable stock solutions for in vitro/in vivo studies?

Stock solution preparation requires attention to solvent polarity and concentration-dependent stability:

Q. Key Protocol :

| Stock Concentration | Volume (mL) per 1 mg |

|---|---|

| 1 mM | 3.7004 |

| 5 mM | 0.7401 |

| 10 mM | 0.3700 |

Q. What safety protocols are essential given its toxicity profile?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . Critical protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and handling powdered forms to avoid inhalation .

- Emergency Measures : For skin contact, wash immediately with water for 15+ minutes; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. What synthetic strategies optimize the anticancer activity of its derivatives?

Derivatization focuses on enhancing selectivity and reducing off-target toxicity:

- Amino Substitution : React 1,8-bis(chloroacetamido)anthraquinone with amines (e.g., methylamine) in dehydrated DMF using K2CO3 as a base. Purify via recrystallization to yield derivatives with improved DNA intercalation .

- Structure-Activity Relationship (SAR) : Compare IC50 values against cancer cell lines (e.g., MCF-7). Derivatives with β-thio or β-phenol groups show higher cytotoxicity .

Challenge : Cardiac toxicity mitigation requires replacing planar aromatic systems with bulky substituents to reduce non-specific binding .

Q. How do structural modifications influence interactions with DNA or aryl hydrocarbon receptor (AhR)?

- DNA Binding : Introduce electron-withdrawing groups (e.g., nitro) to enhance intercalation. Use fluorescence quenching assays with ethidium bromide to quantify binding constants .

- AhR Activation : Replace methylamino groups with halogenated substituents. Molecular docking simulations reveal that hydrogen acceptor atoms at specific positions mimic endogenous ligands like ITE, enabling AhR binding .

Analytical Tip : Pair circular dichroism (CD) with molecular dynamics simulations to map DNA distortion patterns .

Q. What methodologies validate its role in quantum interference-based molecular electronics?

- Break Junction Technique : Measure single-molecule conductance to detect destructive quantum interference (DQI). Anthraquinone derivatives exhibit ultra-low conductance (~10⁻⁵ G₀) due to DQI in the off-state .

- Theoretical Modeling : Use density functional theory (DFT) to correlate substituent-induced electron delocalization with conductance modulation .

Data Conflict Resolution : Discrepancies in conductance values may arise from solvent effects. Standardize measurements under inert atmospheres (e.g., argon) .

Q. How to address conflicting electrochemical performance in aqueous zinc-ion batteries (ZIBs)?

- Covalent Organic Framework (COF) Integration : Synthesize anthraquinone-based COFs (e.g., TfDa-COF) to enhance structural stability. These frameworks achieve 98% capacity retention over 10,000 cycles at 0.1 A g⁻¹ .

- Electrochemical Analysis : Use cyclic voltammetry (CV) to identify redox peaks (e.g., -0.45 V vs. Zn²⁺/Zn) and differentiate capacity contributions from carbonyl vs. hydroxyl groups .

Mitigation Strategy : Replace proton-rich solvents (e.g., H2O) with ionic liquids to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.